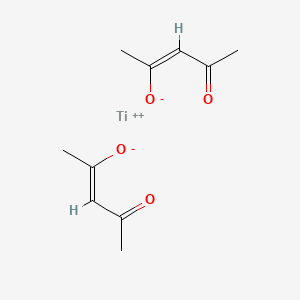

Bis(pentane-2,4-dionato-O,O')titanium

CAS No.: 20492-39-1

Cat. No.: VC8397230

Molecular Formula: C10H14O4Ti

Molecular Weight: 246.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20492-39-1 |

|---|---|

| Molecular Formula | C10H14O4Ti |

| Molecular Weight | 246.08 g/mol |

| IUPAC Name | (Z)-4-oxopent-2-en-2-olate;titanium(2+) |

| Standard InChI | InChI=1S/2C5H8O2.Ti/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |

| Standard InChI Key | CYZYWAWVVRASBQ-FDGPNNRMSA-L |

| Isomeric SMILES | C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+2] |

| SMILES | CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+2] |

| Canonical SMILES | CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+2] |

Introduction

Bis(pentane-2,4-dionato-O,O')titanium is an organometallic compound that features a titanium center coordinated with two pentane-2,4-dionato (also known as acetylacetonato) ligands. This compound is of interest in various fields, including catalysis and material science, due to its unique coordination structure.

Synthesis and Preparation

The synthesis of Bis(pentane-2,4-dionato-O,O')titanium typically involves the reaction of titanium tetrachloride with pentane-2,4-dione (acetylacetone) in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The specific conditions, such as solvent choice and temperature, can influence the yield and purity of the product.

Material Science Applications

In material science, titanium compounds are often used in the synthesis of metal-organic frameworks (MOFs) or as precursors for titanium dioxide (TiO2) nanoparticles. Bis(pentane-2,4-dionato-O,O')titanium could potentially serve as a precursor for such applications due to its stable coordination structure.

Comparison with Similar Compounds

| Compound | Structure | Unique Features |

|---|---|---|

| Bis(pentane-2,4-dionato-O,O')titanium | Contains only diketone ligands | No alkoxide functionality |

| Bis(2-ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O')titanium | Combines alkoxide and diketone ligands | Enhanced reactivity due to dual ligand system |

| Titanium Tetrakis(2-Ethylhexan-1-Olato) | Contains only alkoxide ligands | Simpler structure without diketone functionality |

Dynamic Nuclear Magnetic Resonance (NMR) Studies

Dynamic NMR studies have been conducted on similar titanium complexes to understand their dynamic behavior, including metal-centered rearrangements and ligand exchange processes. These studies provide insights into the molecular dynamics and potential applications of such compounds in catalysis and material synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume